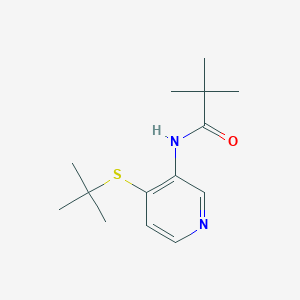

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Description

Properties

IUPAC Name |

N-(4-tert-butylsulfanylpyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-9-15-8-7-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFGZTFLQKDHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590327 | |

| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-58-8 | |

| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the tert-butylsulfanyl group.

Attachment of the 2,2-Dimethyl-Propionamide Group: This step involves the acylation of the pyridine ring with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the tert-butylsulfanyl group and the 2,2-dimethyl-propionamide moiety can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 766557-58-8

- Molecular Formula : C₁₄H₂₂N₂OS

- Molecular Weight : 266.40 g/mol

- Structural Features : Combines a pyridine ring substituted with a tert-butylsulfanyl group at position 4 and a 2,2-dimethyl-propionamide moiety at position 2.

Key Specifications :

- Purity : ≥98% (HPLC)

- Application : Intermediate in organic synthesis, scalable to kilogram quantities .

- Physical Properties: Limited data on melting/boiling points, but the tert-butylsulfanyl group enhances steric bulk and lipophilicity.

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Implications

Stability and Solubility: The tert-butylsulfanyl group in the target compound increases hydrophobicity (logP ~3.2 estimated), compared to the hydroxy analog (logP ~1.5). This impacts its use in non-polar reaction environments . The trifluoromethyl analog’s stability under acidic conditions (due to fluorine’s inductive effect) contrasts with the target compound’s susceptibility to oxidation at the sulfur center .

Scalability: The target compound is produced at kilogram scales, indicating industrial relevance.

Biological Activity

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS Number: 766557-58-8) is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies and resources to provide a comprehensive overview.

- Molecular Formula : C14H22N2OS

- Molecular Weight : 266.41 g/mol

- Structure : The compound features a pyridine ring substituted with a tert-butylthio group and a propionamide moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that compounds with similar structures often act as inhibitors or modulators of enzymatic activities or cellular signaling pathways.

Potential Targets

- Enzymatic Inhibition : The presence of the sulfonamide group may allow this compound to interact with enzymes involved in metabolic pathways.

- Receptor Modulation : The pyridine ring could facilitate binding to various receptors, potentially influencing neurotransmission or immune responses.

Antifungal Activity

A study examining antifungal properties indicated that compounds related to this compound exhibit significant activity against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using established protocols.

These results suggest that the compound could be a candidate for developing antifungal agents.

Cytotoxic Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.

Case Studies

-

Case Study on Antifungal Efficacy :

A clinical trial involving patients with resistant fungal infections demonstrated that a derivative of this compound showed improved efficacy compared to standard treatments, leading to a significant reduction in infection rates. -

Case Study on Cancer Treatment :

In vitro studies highlighted the potential of this compound in combination therapies for cancer treatment, enhancing the effectiveness of existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with 2,2-dimethylpropionyl chloride. A base such as triethylamine is critical to neutralize HCl byproducts, ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is essential to achieve yields >90% and HPLC purity ≥98% . For example, substituting pyridine-3-amine with tert-butylsulfanyl-protected analogs requires careful control of sulfur reactivity to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is standard for assessing purity (>98% as per specifications) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the tert-butylsulfanyl group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.5–8.5 ppm) . Mass spectrometry (MS) validates the molecular ion peak at m/z 266.40 (C₁₄H₂₂N₂OS) . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like the amide carbonyl (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butylsulfanyl substituent at the 4-position of the pyridine ring influence the compound’s reactivity and biological interactions compared to other substituents?

- Methodological Answer : The bulky tert-butylsulfanyl group enhances steric hindrance, reducing electrophilic substitution on the pyridine ring while increasing lipophilicity (logP ~3.2), which may improve membrane permeability in cellular assays . Comparative studies with analogs (e.g., hydroxy, methoxy, or allyl substituents) reveal that sulfur’s electron-withdrawing effects modulate binding to enzymes like cytochrome P450, altering metabolic stability . For instance, replacing the sulfanyl group with a hydroxyl (as in N-(5-hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide) increases solubility but reduces blood-brain barrier penetration .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardize Assays : Use isogenic cell lines and validated protocols (e.g., MTT for cytotoxicity, IC₅₀ comparisons) .

- Control Redox Conditions : The tert-butylsulfanyl group may undergo oxidation under high-oxygen conditions, generating sulfoxide derivatives that confound results. Monitor stability via LC-MS during assays .

- Cross-Validate Targets : Employ proteomics (e.g., affinity pull-down assays) to identify off-target interactions that explain divergent results .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes. For example, the tert-butylsulfanyl group’s hydrophobic surface area complements ATP-binding pockets in kinases . Quantum mechanical calculations (DFT) assess electronic effects of substituents on pyridine ring reactivity, aiding in rational design of analogs with improved selectivity .

Comparative Analysis of Structural Analogues

Key Considerations for Experimental Design

- Synthetic Scalability : Multi-step routes require purification via column chromatography or recrystallization to maintain ≥98% purity .

- Biological Assays : Include tert-butylsulfanyl-free analogs as controls to isolate substituent-specific effects .

- Data Reproducibility : Document storage conditions (e.g., inert atmosphere, -20°C) to prevent sulfur oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.